Ethyl 3-cyclopropyl-2-oxopropanoate
Overview
Description
Ethyl 3-cyclopropyl-2-oxopropanoate is a compound that falls within the category of cyclopropyl-containing esters. These compounds are of significant interest due to their potential applications in polymerization processes, as well as their utility in organic synthesis, particularly in the construction of complex molecular architectures.
Synthesis Analysis
The synthesis of cyclopropyl-containing esters can be achieved through various methods. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been used to initiate cationic polymerization of N-vinylcarbazole, indicating the potential of cyclopropyl esters to act as initiators in polymerization reactions . Additionally, ethyl 2-(2-chloroethyl)acrylate has been reported as a versatile α-cyclopropylester cation synthon, reacting efficiently with various nucleophiles to yield functionalized cyclopropane esters . This demonstrates the synthetic versatility of cyclopropyl esters in creating a wide range of derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropyl esters is characterized by the presence of a three-membered cyclopropane ring, which imparts unique chemical reactivity due to the ring strain. This strain can lead to interesting reactivity patterns, such as the regioselective oxidative ring opening observed with ethyl 2,2-dimethoxycyclopropane-1-carboxylates when reacted with RuO4 .
Chemical Reactions Analysis
Cyclopropyl esters participate in a variety of chemical reactions. For example, ethyl cyclopropylideneacetate has been used in nickel-catalyzed [3 + 2 + 2] cocyclization reactions with alkynes to synthesize seven-membered carbocycles , and also in cycloaddition reactions with diynes to form fused bicyclic compounds . These reactions highlight the cyclopropyl ester's ability to engage in complex transformations, leading to the formation of cyclic structures with potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl esters are influenced by the substituents attached to the cyclopropane ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity and stability of these compounds. The diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate demonstrates how the electronic nature of the substituents can influence the kinetics and mechanism of polymerization reactions .
Scientific Research Applications
Synthesis of Complex Compounds
Research has shown that Ethyl 3-cyclopropyl-2-oxopropanoate is involved in the synthesis of various complex compounds. For instance, it has been used in the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which involved the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (Larionova et al., 2013). Another study improved the Buchner reaction selectivity in copper-catalyzed reactions of ethyl 3-arylmethylamino-2-diazo-3-oxopropanoates (Liu et al., 2017).
Acetylcholinesterase Inhibition
A novel molecule with potent acetylcholinesterase inhibition properties, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, has been studied extensively. A bioanalytical method was developed for its quantitative measurement, and its in vitro metabolite profiling was performed using liquid chromatography-mass spectrometry (Nemani et al., 2018).
Anticancer Potential
Certain derivatives of ethyl 3-oxopropanoates, including ethyl 3-hydrazinyl-3-oxopropanoate, have shown significant anticancer activity. These compounds displayed notable activity against HT-29 colon cancer cell line and leukemia K562 cell line (Abdel‐Aziz et al., 2013).
Enantioselective Reduction
Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding (S)-alcohols by the fungus Rhizopus arrhizus, demonstrating its potential in asymmetric synthesis (Salvi & Chattopadhyay, 2006).
Synthesis of Fungicides and Bactericides
Ethyl 3-(4'-methylphenyl)-3-oxopropanoate was used in the synthesis of pyrazolin-5-ones as potential fungicides and bactericides, indicating its use in agricultural chemistry (Ahluwalia et al., 1986).
Synthesis of Pheromone Components
Ethyl 3-chloropropanoate, closely related to Ethyl 3-cyclopropyl-2-oxopropanoate, was used in the synthesis of components of the Ips typographus L. European spruce spark beetle pheromone, demonstrating its application in entomology and pest control (Matyushenkov & Kulinkovich, 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-cyclopropyl-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXXQDCFONWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624383 | |
Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclopropyl-2-oxopropanoate | |
CAS RN |
64025-67-8 | |
Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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